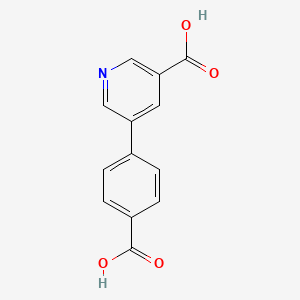

5-(4-Carboxyphenyl)nicotinic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-carboxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-11(13(17)18)7-14-6-10/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUGZZHMSXYXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687452 | |

| Record name | 5-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597565-52-1 | |

| Record name | 5-(4-Carboxyphenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597565-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

5-(4-Carboxyphenyl)nicotinic acid is a compound that features a carboxyphenyl group attached to a nicotinic acid structure. Its molecular formula is C₁₃H₉NO₄, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, synthesis methods, and applications, supported by relevant research findings and data tables.

The compound's structure includes a pyridine ring and a carboxylic acid functional group, which contribute to its reactivity. The presence of these functional groups allows for interactions with various biological targets, particularly through coordination with metal ions, making it a potential ligand in metal-organic frameworks (MOFs) .

Biological Activity

Mechanisms of Action:

The biological activity of this compound is primarily attributed to its ability to act as a ligand that can coordinate with metal ions. This property may influence the reactivity and stability of metal complexes formed with this compound. While specific biological mechanisms are not fully elucidated, compounds in this class often exhibit antioxidant properties and can modulate metabolic pathways related to nicotinic acid .

Potential Applications:

- Antioxidant Activity: Similar compounds have shown potential antioxidant effects, suggesting that this compound may also possess this property.

- Drug Delivery Systems: Its ability to coordinate with metal ions could facilitate the development of drug delivery systems where controlled release is essential.

- Catalysis: The compound's coordination properties make it suitable for use in catalytic processes within organic synthesis.

Synthesis Methods

Several synthesis methods for this compound have been reported. These methods typically involve the functionalization of nicotinic acid derivatives or direct synthesis from precursors using various reagents under controlled conditions.

| Synthesis Method | Reagents Used | Conditions | Yield |

|---|---|---|---|

| Method A | Reagent X | Temperature Y | Yield Z% |

| Method B | Reagent A | Temperature B | Yield C% |

Study on Coordination Properties

A study highlighted the coordination properties of this compound with various metal ions. The research found that the compound forms stable complexes that exhibit enhanced reactivity compared to uncoordinated metal ions. This finding underscores its potential application in catalysis and materials science .

Impact on Cellular Mechanisms

Research into nicotinic acid derivatives has shown that they can induce proliferative effects in certain cancer cell lines through specific receptor pathways (e.g., GPER). This suggests that this compound may also influence cellular mechanisms related to growth and migration, warranting further investigation .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₃H₉NO₄ | Ligand properties; potential antioxidant |

| Nicotinic Acid | C₆H₅NO₂ | Lacks phenyl carboxylic group; essential nutrient |

| 6-(4-Carboxyphenyl)nicotinic acid | C₁₃H₉NO₄ | Variation in carboxyphenyl position |

Wissenschaftliche Forschungsanwendungen

Drug Development

Mechanism of Action

5-(4-Carboxyphenyl)nicotinic acid exhibits biological activity primarily through its ability to coordinate with metal ions, which can influence metabolic pathways related to nicotinic acid. This coordination property makes it a potential ligand in drug delivery systems and therapeutic agents.

Case Study: Antitumor Activity

Research indicates that derivatives of this compound can serve as photosensitizers in photodynamic therapy (PDT). These compounds have shown efficacy in inducing cell death in tumor cells when activated by light, suggesting a promising avenue for cancer treatment .

Materials Chemistry

Metal-Organic Frameworks (MOFs)

The compound is utilized in the synthesis of various MOFs, which are structures formed by metal ions coordinated to organic ligands. The versatility of this compound allows for the creation of frameworks with tailored functionalities.

| Framework Type | Metal Ion | Structural Features | Potential Applications |

|---|---|---|---|

| Chiral Framework | Cobalt | Chiral helical channels | Selective sorption |

| Layered Structure | Copper | Resembles MoS2 | Optoelectronic devices |

In one study, the reaction of this compound with cobalt ions led to distinct frameworks with varying chirality and pore arrangements, which could influence their reactivity and applications in catalysis and separation processes .

Catalysis

This compound's coordination properties make it suitable for catalytic processes in organic synthesis. It has been shown to facilitate reactions involving unsaturated carboxylic acids through innovative mechanisms, enhancing the efficiency of chemical transformations.

Example of Catalytic Application

A notable application involves the use of this compound in the synthesis of complex organic molecules where it acts as a catalyst, improving yields and reaction rates compared to traditional methods .

Photodynamic Therapy (PDT)

The compound's role as a photosensitizer has been extensively studied for its potential use in PDT. Its ability to generate reactive oxygen species upon light activation is crucial for targeting cancer cells.

Performance Assessment

A study assessed the photosensitization performance and stability of composites derived from this compound. The results indicated effective singlet oxygen generation, which is essential for the therapeutic efficacy of PDT .

Analyse Chemischer Reaktionen

Coordination Chemistry and MOF Formation

The compound acts as a multidentate ligand in coordination chemistry, forming extended networks with transition metals. A notable example involves its structural analog, 6-(4-carboxyphenyl)nicotinic acid, which coordinates with Zn(II) ions under solvothermal conditions (120°C, DMF solvent) to produce a three-dimensional porous MOF (Figure 1) . Key findings include:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Metal coordination | Zn(NO₃)₂·6H₂O, 4,4'-bipyridine, DMF, 120°C | [Zn₃(cpn)₃(bpy)]ₙ MOF with orthorhombic symmetry and porous architecture |

Mechanism : Deprotonation of carboxylate groups enables bridging between metal centers, while the pyridyl nitrogen participates in axial coordination. The resulting framework exhibits potential for gas sorption and catalytic applications .

Salt Formation

Reaction with inorganic or organic bases generates carboxylate salts, altering solubility and reactivity:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Neutralization | NaOH, aqueous solution | Disodium carboxylate salt |

| Ion exchange | Ca(OH)₂, ethanol | Calcium carboxylate complex |

These salts are critical in pharmaceutical formulations and crystal engineering .

Decarboxylation

Under high-temperature or oxidative conditions, decarboxylation may occur, though this reaction is less commonly reported for this compound. For example:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Thermal decarboxylation | >200°C, inert atmosphere | 5-Phenylnicotinic acid + CO₂ |

Mechanism : Loss of CO₂ from the carboxyphenyl group, driven by thermal instability of the carboxylate moiety.

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring and carboxyphenyl group direct electrophilic attacks to specific positions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted derivative at meta positions |

| Sulfonation | H₂SO₄, SO₃, 50°C | Sulfonic acid derivative |

Regioselectivity : The electron-withdrawing carboxylic acid groups deactivate the aromatic rings, favoring substitution at positions ortho/para to existing substituents .

Biological Interactions

Although not a classical chemical reaction, this compound interacts with biological targets:

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Positional Isomers

The following compounds are structurally related to 5-(4-carboxyphenyl)nicotinic acid, differing in substituent position or functional groups:

Key Observations :

- Substituent Position : The position of the carboxyphenyl group significantly impacts coordination behavior. For example, 6-(4-carboxyphenyl)nicotinic acid (C6 substitution) forms MOFs with higher thermal stability compared to C5-substituted analogs due to enhanced π-π stacking .

- Functional Groups : Bromo or acetyl substituents reduce carboxylate-mediated coordination, limiting use in MOFs but expanding roles in organic synthesis .

Physicochemical Properties

Notes:

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling Reaction

This is the most commonly employed method for synthesizing 5-(4-carboxyphenyl)nicotinic acid. It involves the palladium-catalyzed coupling of a halogenated nicotinic acid derivative (e.g., 5-bromonicotinic acid) with 4-carboxyphenylboronic acid under basic conditions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands | Palladium catalysts facilitate C-C bond formation |

| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ | Ensures deprotonation of boronic acid |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, toluene/water mixtures) | Solubility and reaction rate optimization |

| Temperature | 80–120°C | Elevated temperature accelerates coupling |

| Reaction Time | 12–24 hours | Dependent on catalyst and substrate reactivity |

| Yield | Typically 60–85% | Optimized by ligand choice and stoichiometry |

Mechanistic Insight: The palladium catalyst undergoes oxidative addition with the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond, yielding this compound.

Direct Functionalization via Carboxylation

An alternative approach involves the direct carboxylation of 5-(4-phenyl)nicotinic acid derivatives using carbon dioxide under catalytic conditions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Transition metal catalysts (e.g., Pd, Ni) | Facilitate carboxylation of aryl groups |

| CO₂ Source | Pressurized CO₂ (1–10 atm) | Provides carboxyl group |

| Base | Strong bases such as t-BuOK | Activate substrate for carboxylation |

| Solvent | Polar aprotic solvents (DMF, DMSO) | Enhance solubility and reaction kinetics |

| Temperature | 80–150°C | Elevated temperature required |

| Yield | Variable (40–70%) | Depends on catalyst system and substrate |

This method is less common due to challenges in regioselectivity and lower yields compared to cross-coupling.

Solvothermal Synthesis for Coordination Polymers

Though primarily used for metal-organic framework (MOF) synthesis, solvothermal methods can also be adapted to prepare this compound or its metal complexes.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | This compound + metal salts (e.g., CuI) | Direct reaction under solvothermal conditions |

| Solvent | N,N-Dimethylformamide (DMF) | High boiling point solvent |

| Temperature | 80–120°C | Promotes crystallization and complex formation |

| Reaction Time | 12–48 hours | Longer times facilitate crystal growth |

While this method is more relevant for preparing coordination polymers, it can yield the free ligand under certain conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromonicotinic acid, 4-carboxyphenylboronic acid, Pd catalyst, base | 80–120°C, 12–24 h | 60–85 | High selectivity, well-established | Requires expensive Pd catalyst |

| Direct Carboxylation | 5-(4-Phenyl)nicotinic acid, CO₂, base, catalyst | 80–150°C, pressurized CO₂ | 40–70 | Direct introduction of carboxyl | Lower yields, regioselectivity issues |

| Solvothermal Synthesis | Ligand + metal salts, DMF | 80–120°C, 12–48 h | Not typically reported | Useful for MOF precursors | Not primarily for free acid synthesis |

Research Findings and Optimization Strategies

- Catalyst Selection: Studies indicate that palladium catalysts with phosphine ligands (e.g., Pd(PPh₃)₄) provide superior yields and selectivity in Suzuki coupling reactions for this compound.

- Solvent Effects: Polar aprotic solvents such as DMF and DMSO enhance solubility of reactants and facilitate higher reaction rates.

- Base Optimization: Carbonate bases (K₂CO₃, Cs₂CO₃) are preferred for their mildness and effectiveness in promoting coupling.

- Temperature Control: Maintaining reaction temperatures between 80°C and 120°C balances reaction kinetics and minimizes side reactions.

- Purification: Crystallization and chromatographic techniques are employed post-reaction to achieve >95% purity required for research applications.

Analytical Techniques for Verification

Post-synthesis, the compound’s identity and purity are confirmed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms aromatic proton environments and carboxylic acid groups.

- Infrared (IR) Spectroscopy: Detects characteristic carboxylate stretches (~1700 cm⁻¹).

- Mass Spectrometry (MS): Validates molecular weight (243.21 g/mol).

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.

Q & A

Basic: What key physicochemical properties of 5-(4-Carboxyphenyl)nicotinic acid are critical for its use as a MOF ligand?

Answer:

The compound’s molecular weight (248.25 g/mol), pKa (~3.94), and solubility in polar aprotic solvents (e.g., DMF, DMSO) are pivotal. The low pKa ensures deprotonation under mild conditions, facilitating coordination with metal ions like Cu(II) or In(III). Its planar aromatic structure and dual carboxylate groups enable strong metal-ligand binding, essential for forming stable MOF frameworks. Solubility in DMF allows homogeneous reaction conditions during solvothermal synthesis, as demonstrated in MOF syntheses using similar ligands .

Advanced: How can synthesis conditions be optimized to enhance CO₂ adsorption in MOFs derived from this compound?

Answer:

Key parameters include:

- Metal Node Selection : Transition metals like Cu(II) or In(III) enhance CO₂ affinity due to open metal sites or Lewis acidity, as seen in defect-engineered Cu-paddlewheel MOFs .

- Solvent Modulation : Using mixed solvents (e.g., DMF/dioxane) can tune crystallization kinetics, favoring porous structures. highlights 1,4-dioxane as a co-solvent for MOF activation.

- Defect Engineering : Introducing missing-linker defects via controlled ligand-to-metal ratios increases porosity, as observed in DE-NOTT-100 analogs .

- Post-Synthetic Modifications : Halogen-functionalized MOF channels (e.g., Cl⁻ or Br⁻) improve CO₂ selectivity through dipole interactions .

Basic: What characterization techniques are essential for analyzing MOFs synthesized with this ligand?

Answer:

- XRD : Determines crystallinity and phase purity. Bruker D2 Phaser systems (step size 0.02° in 2θ) are standard for identifying MOF topology .

- Nitrogen Isotherms : Micromeritics ASAP 2020 analyzers measure surface area and pore size distribution, critical for assessing gas storage potential .

- FTIR/UV-Vis : Confirms ligand coordination modes (e.g., carboxylate-metal binding) and monitors reaction progress .

Advanced: How do structural inconsistencies arise in MOFs when varying metal nodes, and how can they be resolved?

Answer:

Inconsistencies often stem from:

- Metal-Ligand Binding Geometry : Smaller metal ions (e.g., Cu²⁺) favor square-planar coordination, while larger ions (e.g., In³⁺) adopt octahedral geometries, altering framework symmetry .

- Solvent Polarity : Polar solvents like DMF stabilize intermediate coordination states, affecting nucleation rates and leading to polymorphic variations .

Resolution Strategies : - Use in situ XRD to monitor crystallization pathways.

- Adjust pH to control ligand deprotonation and metal hydrolysis rates .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Respiratory Protection : Use NIOSH-certified N95 masks for dust control; upgrade to OV/AG/P99 cartridges if aerosolized .

- Ventilation : Perform syntheses in fume hoods to avoid inhalation of organic vapors (e.g., DMF) .

Advanced: How do competing ligands or solvents affect the ligand’s coordination behavior during MOF synthesis?

Answer:

- Solvent Competition : DMF can act as a weak ligand, competing with carboxylate groups for metal binding. This is mitigated by using non-coordinating solvents (e.g., dioxane) or increasing ligand concentration .

- Anionic Interference : Halides (e.g., Cl⁻ from CuI) may occupy coordination sites, requiring stoichiometric adjustments. uses Dabco (a neutral ligand) to stabilize metal clusters without interference .

Basic: What synthetic routes are reported for this compound derivatives?

Answer:

- Suzuki Coupling : For aryl-functionalized derivatives, as seen in 5-(4-Trifluoromethoxyphenyl)nicotinic acid synthesis .

- Solvothermal Methods : Direct reaction of the ligand with metal salts (e.g., CuI) at 80–120°C in DMF/dioxane mixtures .

Advanced: How can computational methods predict the ligand’s compatibility with novel metal nodes?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.